molecular formula C24H23N3O3 B277979 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Numéro de catalogue B277979
Poids moléculaire: 401.5 g/mol
Clé InChI: WUCXRZHXHYLITP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and has the potential to become an effective cancer therapy.

Mécanisme D'action

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been well-tolerated and has shown minimal toxicity. However, further studies are needed to fully evaluate the safety and toxicity of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has shown good efficacy in preclinical models of cancer, indicating that it has the potential to become an effective cancer therapy. However, one limitation of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it has not yet been evaluated in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several potential future directions for research on 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of interest is the development of combination therapies that include 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, as this compound has shown synergistic effects with other cancer therapies. Additionally, further studies are needed to evaluate the safety and efficacy of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in humans, and to identify biomarkers that can predict response to treatment. Finally, there is a need for the development of more potent and selective BTK inhibitors, which may offer improved efficacy and reduced toxicity compared to 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.

Méthodes De Synthèse

The synthesis of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the reaction of 5-bromo-2-methoxyphenylboronic acid with 2-chloro-5-nitropyridine to yield 2-methoxy-5-(2-nitrophenyl)pyridine. This intermediate is then reacted with 1,3-oxazol-5-amine to form 2-methoxy-5-(2-(1,3-oxazol-5-yl)phenyl)pyridine. The final step involves the reaction of this intermediate with 4-tert-butyl-N-(4-chlorophenyl)benzamide to yield 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.

Applications De Recherche Scientifique

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies.

Propriétés

Nom du produit

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Formule moléculaire

C24H23N3O3

Poids moléculaire

401.5 g/mol

Nom IUPAC

4-tert-butyl-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C24H23N3O3/c1-24(2,3)17-10-7-15(8-11-17)22(28)26-18-14-16(9-12-19(18)29-4)23-27-21-20(30-23)6-5-13-25-21/h5-14H,1-4H3,(H,26,28)

Clé InChI

WUCXRZHXHYLITP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.